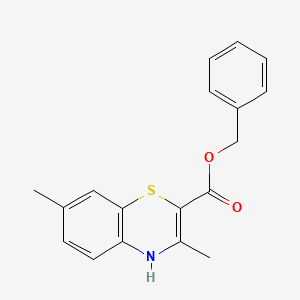
benzyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a synthetic organic compound belonging to the benzothiazine family. This compound is characterized by a benzothiazine ring system substituted with benzyl, methyl, and carboxylate groups. Benzothiazines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate typically involves the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Benzylation: The benzyl group can be introduced by reacting the intermediate with benzyl chloride in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Benzyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor modulation.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of benzyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazine ring can interact with active sites of enzymes, inhibiting their activity. The benzyl and methyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and modulation of receptor function.
Comparison with Similar Compounds
Benzyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives:
Benzothiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
Benzothiazine-3-one: Investigated for its acetylcholinesterase inhibitory activity.
Benzothiazine-2,4-dicarboxylate: Explored for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C18H17NO2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C18H17NO2S/c1-12-8-9-15-16(10-12)22-17(13(2)19-15)18(20)21-11-14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3 |
InChI Key |
RJYWXTZBYCXUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(S2)C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















